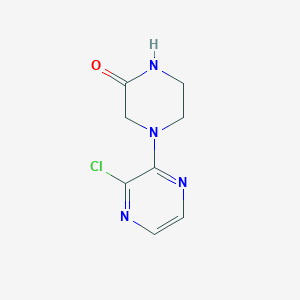
4-(3-Chloropyrazin-2-yl)piperazin-2-one
Overview
Description
“4-(3-Chloropyrazin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 . It is a unique compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of “4-(3-Chloropyrazin-2-yl)piperazin-2-one” can be represented by the SMILES stringO=C(C1=CN=C(Cl)C=C1)N2CC(NCC2)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chloropyrazin-2-yl)piperazin-2-one” include a molecular weight of 212.64 . Further details about its physical and chemical properties are currently not available.Scientific Research Applications
Genotoxicity and Metabolic Activation
- A study explored the genotoxicity of a compound closely related to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, finding metabolism-dependent increases in reverse mutations, suggesting bioactivation to a reactive intermediate that binds DNA. This research provides insight into the mutagenic potential and metabolic pathways of such compounds (Kalgutkar et al., 2007).
Synthesis and Biological Activity
- Another study focused on the synthesis of various derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one and their potential biological activities. These derivatives were created through reactions with different chemicals, illustrating the versatility and potential for various pharmacological applications (Youssef et al., 2005).
- A related study synthesized new derivatives for potential anticonvulsant applications, indicating the compound's relevance in the development of novel therapeutics for neurological disorders (Aytemir et al., 2004).
Antibacterial and Antimicrobial Applications
- Research on novel bis(pyrazole-benzofuran) hybrids, which include a piperazine linker like 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed promising antibacterial and biofilm inhibition activities. This suggests the potential use of these compounds in combating bacterial infections (Mekky & Sanad, 2020).
Catalytic and Synthetic Applications
- A paper highlighted the use of piperazine as a catalyst for synthesizing diverse functionalized compounds, indicating the potential of 4-(3-Chloropyrazin-2-yl)piperazin-2-one in facilitating chemical syntheses (Yousefi et al., 2018).
Anticancer and Antitumor Applications
- Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, which is structurally similar to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed potential anticancer activities against breast cancer cells, highlighting its potential in cancer therapeutics (Yurttaş et al., 2014).
Antifungal and Antiviral Applications
- A study on chlorokojic acid derivatives, including compounds with a structure similar to 4-(3-Chloropyrazin-2-yl)piperazin-2-one, showed significant antifungal and antiviral activities, suggesting potential use in treating infectious diseases (Aytemir & Ozçelik, 2010).
Antihypertensive Properties
- Another study synthesized derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one for potential use as dual antihypertensive agents, indicating the compound's relevance in cardiovascular disease management (Marvanová et al., 2016).
Antituberculosis Studies
- Research on derivatives of 4-(3-Chloropyrazin-2-yl)piperazin-2-one revealed significant antituberculosis activity, contributing to the development of treatments for this infectious disease (Mallikarjuna et al., 2014).
properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-7-8(12-2-1-11-7)13-4-3-10-6(14)5-13/h1-2H,3-5H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCXXKNNHNLTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropyrazin-2-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



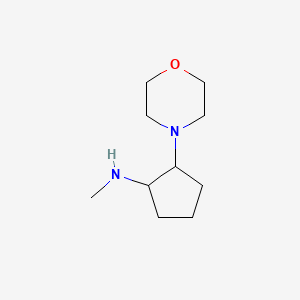
![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
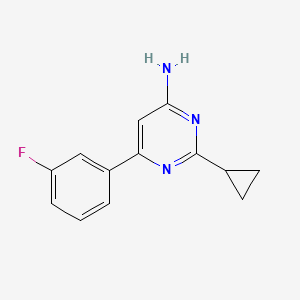
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)
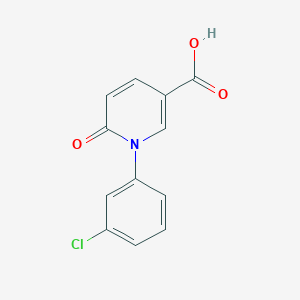

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)
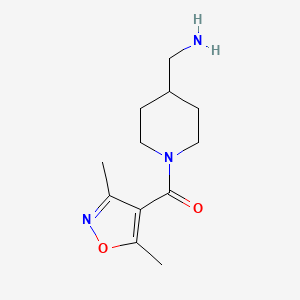
![[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464604.png)
![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)